1-Methanesulfonylpyrrolidine-3-sulfonamide
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Overview
Description
1-Methanesulfonylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₄S₂. It is a sulfonamide derivative, which means it contains a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and are commonly used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, like acetonitrile .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can have different biological activities and applications .
Scientific Research Applications
1-Methanesulfonylpyrrolidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their use in treating bacterial infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur-containing functional group and are used in various chemical syntheses.
Uniqueness
1-Methanesulfonylpyrrolidine-3-sulfonamide is unique due to its specific structure, which includes both a methanesulfonyl and a pyrrolidine group. This combination of functional groups can result in distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C5H12N2O4S2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-methylsulfonylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O4S2/c1-12(8,9)7-3-2-5(4-7)13(6,10)11/h5H,2-4H2,1H3,(H2,6,10,11) |
InChI Key |
FUNRYBGXIJNFMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
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